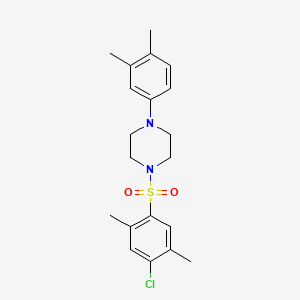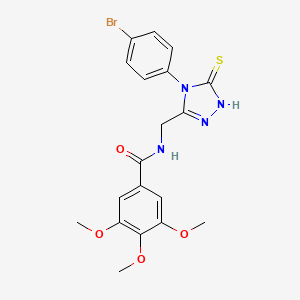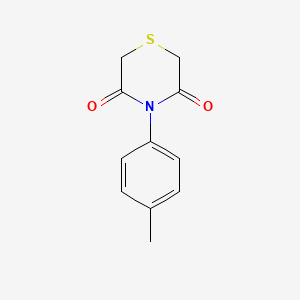![molecular formula C19H14F3NO4 B2534736 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide CAS No. 1448068-84-5](/img/structure/B2534736.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide, also known as BDBTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BDBTB is a synthetic compound that belongs to the class of small molecules known as chemical chaperones.
Scientific Research Applications
Synthesis and Antiarrhythmic Activity
Benzamides, including compounds similar to the specified chemical structure, have been synthesized and evaluated for their oral antiarrhythmic activity in mice. Studies have shown that compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide exhibit significant antiarrhythmic effects. The activity is influenced by the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen (Banitt, E. H., Bronn, W., Coyne, W., & Schmid, J. R., 1977).
Stearoyl-CoA Desaturase-1 Inhibition
Further research into benzamides has led to the discovery of potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in fatty acid metabolism. Optimization of the structural motif of these compounds has yielded derivatives with sub-nanomolar IC50 values in both murine and human SCD-1 inhibitory assays. These inhibitors demonstrate a dose-dependent decrease in plasma desaturation index, highlighting their potential in metabolic disease research (Uto, Y., Ogata, Tsuneaki, et al., 2009).
Antitumor and Antibacterial Applications
Benzamides have shown potential in antitumor applications, with certain derivatives exhibiting excellent bioactivities. The synthesis of these compounds involves key steps such as ring-closing reactions, reduction, and acylation, leading to products with significant antitumor effects (Bin, H., 2015). Additionally, derivatives synthesized for anti-tubercular applications have demonstrated promising activity against Mycobacterium tuberculosis, with IC50 values of less than 1 µg/mL, indicating their potential as challenging anti-tubercular scaffolds (Nimbalkar, Urja D., et al., 2018).
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO4/c20-19(21,22)15-6-2-1-5-14(15)18(24)23-9-3-4-10-25-13-7-8-16-17(11-13)27-12-26-16/h1-2,5-8,11H,9-10,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRKCQWOGYQWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2534653.png)

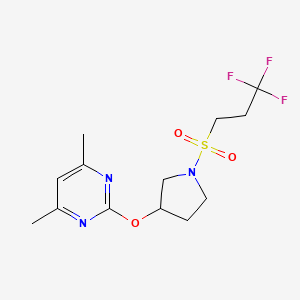
![Ethyl 4-[[2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2534656.png)
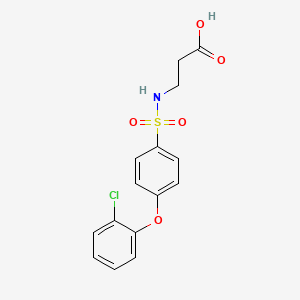
![N-Cyclopentyl-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B2534658.png)
![2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2534659.png)
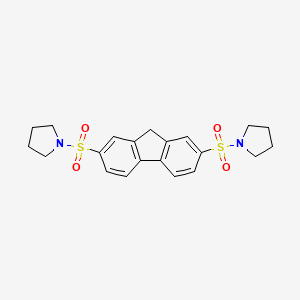
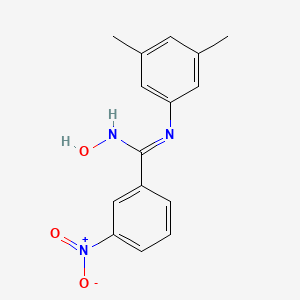
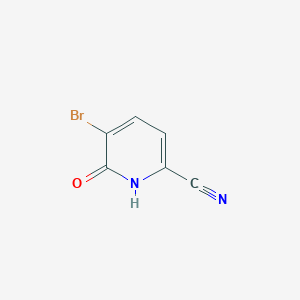
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2534668.png)
